N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide
Brand Name: Vulcanchem
CAS No.: 1058454-63-9
VCID: VC11938556
InChI: InChI=1S/C20H22N2O3/c1-13(2)25-18-8-5-16(6-9-18)20(24)21-17-7-4-15-10-11-22(14(3)23)19(15)12-17/h4-9,12-13H,10-11H2,1-3H3,(H,21,24)
SMILES: CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C)C=C2
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide

CAS No.: 1058454-63-9

Cat. No.: VC11938556

Molecular Formula: C20H22N2O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide - 1058454-63-9

Specification

CAS No. 1058454-63-9
Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
IUPAC Name N-(1-acetyl-2,3-dihydroindol-6-yl)-4-propan-2-yloxybenzamide
Standard InChI InChI=1S/C20H22N2O3/c1-13(2)25-18-8-5-16(6-9-18)20(24)21-17-7-4-15-10-11-22(14(3)23)19(15)12-17/h4-9,12-13H,10-11H2,1-3H3,(H,21,24)
Standard InChI Key MTVCTIZQNGMJTJ-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C)C=C2
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C)C=C2

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

The compound’s IUPAC name is N-(1-acetyl-2,3-dihydroindol-6-yl)-4-propan-2-yloxybenzamide . Key identifiers include:

  • CAS Registry Number: 1058454-63-9

  • PubChem CID: 25851882

  • SMILES: CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C)C=C2

  • InChIKey: MTVCTIZQNGMJTJ-UHFFFAOYSA-N

Molecular Structure

The molecule comprises two primary moieties:

  • 1-Acetyl-2,3-dihydroindole: A bicyclic structure with a reduced pyrrole ring (dihydroindole) acetylated at the nitrogen .

  • 4-Isopropoxybenzamide: A benzamide group substituted with an isopropoxy moiety at the para position .

The acetyl group enhances metabolic stability, while the isopropoxybenzamide contributes to lipophilicity, influencing membrane permeability.

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves multi-step organic reactions:

  • Dihydroindole Preparation: Indole is hydrogenated to 2,3-dihydroindole, followed by acetylation using acetic anhydride.

  • Benzamide Coupling: 4-Isopropoxybenzoic acid is converted to its acid chloride and coupled with the dihydroindole amine via nucleophilic acyl substitution.

Example Reaction:

4-(Isopropoxy)benzoyl chloride+1-Acetyl-2,3-dihydroindol-6-amineN-(1-Acetyl-2,3-dihydroindol-6-yl)-4-isopropoxybenzamide+HCl\text{4-(Isopropoxy)benzoyl chloride} + \text{1-Acetyl-2,3-dihydroindol-6-amine} \rightarrow \text{N-(1-Acetyl-2,3-dihydroindol-6-yl)-4-isopropoxybenzamide} + \text{HCl}

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms acetyl (δ 2.1 ppm, singlet) and isopropoxy (δ 1.3 ppm, doublet) groups .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 339.2 [M+H]+^+ .

  • HPLC: Purity >95% under reverse-phase conditions.

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Acetyl Group: Critical for metabolic stability; removal reduces half-life.

  • Isopropoxybenzamide: Enhances lipophilicity (calculated LogP = 3.2), improving blood-brain barrier penetration.

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight338.4 g/molPubChem
Melting Point168–172°C (predicted)ChemAxon
Solubility (Water)0.12 mg/mL (25°C)ALOGPS
LogP3.2XLogP3
pKa9.1 (basic), 4.3 (acidic)MarvinSketch

Comparative Analysis with Analogues

CompoundStructural DifferencesBiological ActivitySource
JNJ-5207787Cyclopentyl-ethyl piperidineNPY Y2 antagonist (IC50: 7.1 nM)
CHEMBL20400Benzylpiperidine-acrylamideKinase inhibition
BuclizineDibenzylpiperazineAntihistamine

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator